molecular formula C10H10BrNO2 B13542825 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid

Katalognummer: B13542825
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: QZWFCSVXKLOGSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is an organic compound with the molecular formula C10H10BrNO2 It features a cyclopropyl group attached to a pyridine ring, which is further substituted with a bromine atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 5-bromopyridine with cyclopropylcarboxylic acid under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like N,N-dimethylformamide (DMF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[1-(5-Bromopyridin-2-yl)cyclopropyl]acetic acid is unique due to the presence of both the bromopyridine and cyclopropyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H10BrNO2

Molekulargewicht

256.10 g/mol

IUPAC-Name

2-[1-(5-bromopyridin-2-yl)cyclopropyl]acetic acid

InChI

InChI=1S/C10H10BrNO2/c11-7-1-2-8(12-6-7)10(3-4-10)5-9(13)14/h1-2,6H,3-5H2,(H,13,14)

InChI-Schlüssel

QZWFCSVXKLOGSE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(CC(=O)O)C2=NC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.